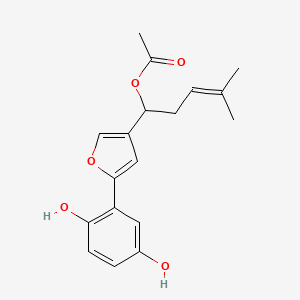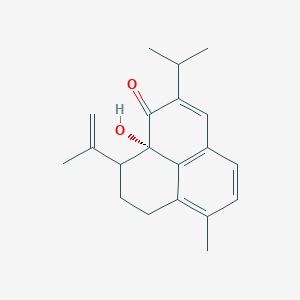
BB-22 4-hydroxyquinoline isomer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BB-22 is an analog of the potent synthetic cannabinoid, JWH 018 that is structurally similar to PB-22 and its derivative, 5-fluoro PB-22. Both BB-22 and PB-22 are distinctive in that an 8-hydroxyquinoline replaces the naphthalene group of JWH 018. BB-22 4-hydroxyquinoline isomer differs from BB-22 structurally by having the hydroxyquinoline group attached at the fourth carbon instead of through the eighth position of the ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
Analytical Differentiation and Forensic Toxicology
BB-22 4-hydroxyquinoline isomer's analytical differentiation is significant in forensic drug analysis. A study by Kohyama et al. (2016) focuses on differentiating regioisomers of synthetic cannabinoids, including BB-22 and its isomers, using techniques like gas chromatography and liquid chromatography-mass spectrometry. These methods are essential for forensic investigations as they provide means to differentiate and identify specific isomers in legal contexts (Kohyama et al., 2016).
Catalytic Performance in Chemical Reactions
In another domain, Shang et al. (2008) explored the modification of MCM-22 zeolites with hydroxyquinoline for catalytic applications. This research indicates that hydroxyquinoline derivatives, like BB-22, can influence the acid properties and catalytic performance of materials, particularly in processes like skeletal isomerization of n-butene (Shang et al., 2008).
Luminescence and Optical Properties
Research by lle et al. (2002) delves into the luminescent properties of hydroxyquinoline isomers. They studied the δ-phase of tris(8-hydroxyquinoline)aluminium(III) (Alq3), revealing insights into the molecular structure and optical properties. Such studies suggest that BB-22 isomers may have unique optical and luminescent characteristics valuable in materials science and photonic applications (lle et al., 2002).
Tautomeric Stability and Molecular Analysis
Heidarnezhad et al. (2013) conducted a density functional theory (DFT) study on the tautomer stability of 4-hydroxyquinoline, which is relevant for understanding the chemical behavior and stability of BB-22 isomers. This research provides insights into the tautomeric forms and stability in different solvents, which is crucial for designing drugs and other chemical applications (Heidarnezhad et al., 2013).
Interaction with Biological Molecules
A study by Shiriskar et al. (2015) investigated the interaction of amino derivatives of hydroxyquinoline with human serum albumin. This research provides valuable information on how BB-22 isomers might interact with biological molecules, which is important for pharmaceutical applications (Shiriskar et al., 2015).
Eigenschaften
Produktname |
BB-22 4-hydroxyquinoline isomer |
|---|---|
Molekularformel |
C25H24N2O2 |
Molekulargewicht |
384.5 |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI-Schlüssel |
ZIVQNSMEEJQYKB-UHFFFAOYSA-N |
SMILES |
O=C(OC1=CC=NC2=C1C=CC=C2)C3=CN(CC4CCCCC4)C5=C3C=CC=C5 |
Synonyme |
quinolin-4-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B1163888.png)
